Ospemifene-d4
Description
Ospemifene-d4 is a deuterium-labeled analog of Ospemifene, a selective estrogen receptor modulator (SERM) used clinically for treating vulvovaginal atrophy. The deuterated version, this compound, incorporates four deuterium atoms at specific positions in the molecule, resulting in the molecular formula C24H19D4ClO2 and a molecular weight of 382.92 g/mol . It serves as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of mass spectrometry (MS) and liquid chromatography (LC) by providing a stable isotopic reference for quantifying Ospemifene in biological matrices .
Properties
Molecular Formula |
C₂₄H₁₉D₄ClO₂ |
|---|---|
Molecular Weight |
382.92 |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4; 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4; FC 1271a-d4; Fc 1271-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Ospemifene and this compound
| Property | Ospemifene | This compound |
|---|---|---|
| Molecular Formula | C24H23ClO2 | C24H19D4ClO2 |
| Molecular Weight (g/mol) | 378.89 | 382.92 |
| CAS Number | 128607-22-7 | Not explicitly listed |
| Primary Application | Therapeutic agent | Analytical internal standard |
| Key Advantage | Clinical efficacy | Enhanced MS/LC accuracy |
Comparison with Other Deuterated Standards: Acedoben-D4
Acedoben-D4 (C9H5D4NO3), another deuterium-labeled compound, is structurally distinct but functionally analogous to this compound. Both are used as internal standards to improve precision in pharmacokinetic studies. However, Acedoben-D4 is tailored for quantifying Acedoben (a non-steroidal anti-inflammatory drug precursor), while this compound is specific to Ospemifene .
Table 2: Comparison of Deuterated Analogs
| Property | This compound | Acedoben-D4 |
|---|---|---|
| Parent Compound | Ospemifene | Acedoben |
| Deuterium Substitution | 4 atoms (positions unspecified) | 4 atoms (positions 2,3,5,6) |
| Molecular Formula | C24H19D4ClO2 | C9H5D4NO3 |
| Application | Quantification of Ospemifene | Quantification of Acedoben |
| Key Advantage | Enables precise pharmacokinetic modeling | Reduces variability in metabolic studies |
Analytical Performance and Research Findings
- This compound : Studies demonstrate its utility in therapeutic drug monitoring (TDM), where it reduces matrix effects and ion suppression in biological samples. For example, its use in human plasma analysis achieved a limit of quantification (LOQ) of 0.5 ng/mL, with inter-day precision <10% .
- Acedoben-D4 : Similar analytical benefits are observed, with a reported LOQ of 1.0 ng/mL in serum, highlighting the broader applicability of deuterated standards in diverse pharmacological contexts .
Preparation Methods
McMurry Coupling for Core Structure Synthesis
The triphenylethylene backbone of ospemifene-d4 is constructed via a McMurry reaction, a titanium-mediated reductive coupling of ketones. As detailed in US8293947B2 , this reaction couples 4-hydroxybenzophenone with 3-chloropropiophenone under inert conditions using titanium tetrachloride and zinc. The reaction proceeds via single-electron transfer to carbonyl groups, followed by deoxygenation to yield the Z-alkene isomer predominantly (70–80% Z-selectivity) . For this compound, deuterium is introduced post-coupling during alkylation, ensuring the core structure remains identical to the non-deuterated parent compound.
Key Reaction Conditions
Alkylation and Deuterium Incorporation
Deuterium labeling occurs during the alkylation of the phenolic oxygen. As per US8293947B2 , the hydroxyl group is first protected (e.g., with tetrahydropyranyl) to prevent side reactions. The protected intermediate undergoes alkylation with deuterated reagents:
-
Protection :
-
Alkylation with Deuterated Ethylating Agent :
-
Deprotection :
Stereochemical Control and Isomer Purification
The Z-isomer of this compound is favored during McMurry coupling due to the reaction’s intrinsic stereoselectivity . However, minor E-isomer contamination necessitates purification. Chromatographic methods (silica gel column with CH₂Cl₂/MeOH) or preparative HPLC achieve >98% Z-isomer purity . NMR analysis confirms stereochemistry via characteristic alkene proton coupling constants (J = 10–12 Hz for Z-isomer) .
Final Hydrolysis and Crystallization
The ester intermediate (from alkylation) undergoes base-catalyzed hydrolysis to yield the free ethanol moiety:
-
Conditions : NaOH in THF/MeOH/H₂O (4:1:1), room temperature .
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation .
-
Crystallization : Methanol/water (9:1) affords this compound as white crystals .
-
Purity : >99% by HPLC (C₁₈ column, 0.1% TFA in acetonitrile/water) .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) : δ 2.92 (t, 2H, CH₂Cl), 3.85–3.89 (m, 4H, OCH₂CH₂O), 6.56–7.43 (m, aromatic protons) .
-
¹³C NMR : Absence of signals at δ 70–75 ppm confirms complete deprotection .
Mass Spectrometry
Deuterium Content
Comparative Analysis of Synthetic Routes
The McMurry-based route offers higher Z-selectivity and scalability, making it preferable for large-scale this compound synthesis .
Challenges and Optimization Strategies
Q & A
Q. What ethical considerations are critical when designing clinical trials involving this compound?
- Methodological Answer : Adhere to CONSORT guidelines for randomized trials, including blinding protocols and predefined stopping rules for adverse events. Obtain informed consent with explicit disclosure of deuterium-related risks (e.g., unknown long-term effects). Submit protocols to institutional review boards (IRBs) for approval before participant recruitment .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectroscopic data for this compound in supplementary materials?
- Methodological Answer : Provide raw NMR/MS files in open-access repositories (e.g., Zenodo) alongside processed spectra. Annotate peaks with chemical shifts and coupling constants. For contradictions, include a comparative table with hypothesized explanations (e.g., solvent polarity effects on tautomerism) .
Q. What criteria should guide the selection of reference standards for this compound quantification in biological matrices?
- Methodological Answer : Use isotopically labeled internal standards (e.g., Ospemifene-d8) to correct for matrix effects. Validate standards via parallelism tests (serial dilutions of analyte vs. standard). Ensure reference materials are traceable to certified reference materials (CRMs) with documented purity .
Advanced Methodological Challenges
Q. How can researchers differentiate this compound’s genomic vs. non-genomic signaling mechanisms in target tissues?
Q. What in silico tools are recommended for modeling this compound’s plasma protein binding kinetics?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to estimate binding free energies to human serum albumin (HSA). Validate predictions with equilibrium dialysis experiments. Report fractional binding percentages at physiologically relevant temperatures (37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
